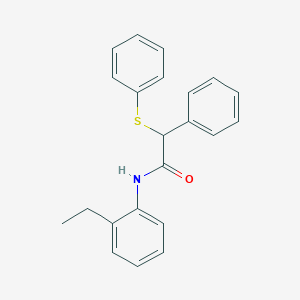
N-(2-ethylphenyl)-2-phenyl-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-phenyl-2-(phenylthio)acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioacetamide family, which is known for its ability to induce liver damage in animal models. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields of research. In
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This leads to the activation of various signaling pathways, including the JNK and p38 MAPK pathways, which ultimately result in cell death. Additionally, this compound has been shown to inhibit the activity of various enzymes, including glutathione S-transferase and cytochrome P450.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to induce liver damage in animal models, which is characterized by increased liver enzymes, oxidative stress, and inflammation. It has also been shown to induce apoptosis in various cell types, including cancer cells. Additionally, this compound has been investigated for its potential effects on glucose metabolism, as it has been shown to increase insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethylphenyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its ability to induce liver damage in animal models, making it a valuable tool for studying liver disease and toxicity. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer agent. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, more research is needed to determine the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-2-phenyl-2-(phenylthio)acetamide involves the reaction of 2-phenyl-2-(phenylthio)acetic acid with 2-ethylphenylamine. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, such as recrystallization or chromatography. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential applications in various fields of research. It has been shown to induce liver damage in animal models, making it a valuable tool for studying liver disease and toxicity. It has also been used in studies of oxidative stress, inflammation, and apoptosis. Additionally, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-2-17-11-9-10-16-20(17)23-22(24)21(18-12-5-3-6-13-18)25-19-14-7-4-8-15-19/h3-16,21H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJWRDDQLNSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

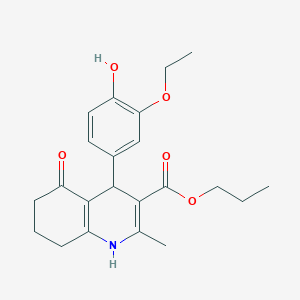
![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)

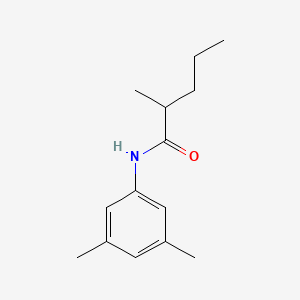

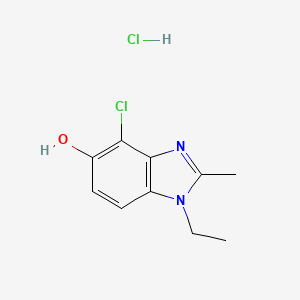
![cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5173758.png)
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)
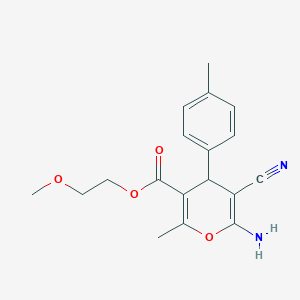

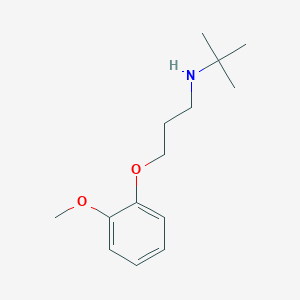
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)